molecular formula C11H12BrNO2 B15324451 (3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B15324451
M. Wt: 270.12 g/mol
InChI Key: XXAATEOPXCAIIN-VHSXEESVSA-N
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Description

(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of suitable precursors under acidic or basic conditions, followed by bromination and carboxylation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
  • (3S,4R)-4-(4-Methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3S,4R)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it a valuable scaffold in the design of bioactive molecules and pharmaceuticals .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(3S,4R)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1

InChI Key

XXAATEOPXCAIIN-VHSXEESVSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)Br

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br

Origin of Product

United States

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